molecular formula C17H13N3O3 B2734560 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide CAS No. 1020252-31-6

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide

Cat. No.: B2734560
CAS No.: 1020252-31-6
M. Wt: 307.309
InChI Key: ABJAOFCAORWOBS-UHFFFAOYSA-N
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Description

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide is a complex organic compound featuring a 1,3-dioxo-2,3-dihydro-1H-indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide typically involves the condensation of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde with pyridine-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide exerts its effects involves binding to specific molecular targets, such as protein kinases. This binding can inhibit the activity of these enzymes, disrupting cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-2,3-dihydro-1H-indene derivatives: These compounds share the indene core and exhibit similar chemical reactivity.

    Pyridine-4-carbohydrazide derivatives: These compounds have similar functional groups and can undergo comparable chemical reactions.

Uniqueness

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide is unique due to its specific combination of the indene and pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-10(19-20-17(23)11-6-8-18-9-7-11)14-15(21)12-4-2-3-5-13(12)16(14)22/h2-9,21H,1H3,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWLXINFVBCME-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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